molecular formula C20H28N2O B1385695 N1-[2-(3,5-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine CAS No. 1040691-88-0

N1-[2-(3,5-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine

Cat. No.: B1385695
CAS No.: 1040691-88-0
M. Wt: 312.4 g/mol
InChI Key: UUNLALZWWDZFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-[2-(3,5-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine” is a chemical compound with the molecular formula C20H28N2O and a molecular weight of 312.45 . It is used for research purposes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 312.45 . More specific properties like melting point, boiling point, and solubility would require additional experimental data.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s used for research purposes , but without further details, it’s difficult to speculate on its mechanism of action.

Safety and Hazards

This compound is intended for research and development use only, under the supervision of a technically qualified individual . Specific safety and hazard information would be provided in the material safety data sheet (MSDS) for this compound.

Properties

IUPAC Name

1-N-[2-(3,5-dimethylphenoxy)ethyl]-4-N,4-N-diethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-5-22(6-2)19-9-7-18(8-10-19)21-11-12-23-20-14-16(3)13-17(4)15-20/h7-10,13-15,21H,5-6,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNLALZWWDZFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCCOC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-[2-(3,5-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine

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